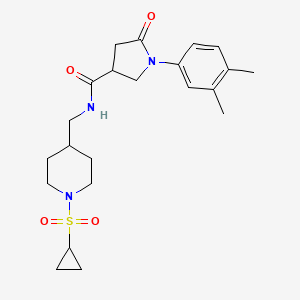

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-15-3-4-19(11-16(15)2)25-14-18(12-21(25)26)22(27)23-13-17-7-9-24(10-8-17)30(28,29)20-5-6-20/h3-4,11,17-18,20H,5-10,12-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDPJUWANCAUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, providing insights into its mechanisms of action, structure-activity relationships, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 364.50 g/mol. The compound features a complex structure that includes a piperidine ring, a cyclopropylsulfonyl group, and a 5-oxopyrrolidine core, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives against multidrug-resistant pathogens. For instance, compounds structurally related to this compound have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Klebsiella pneumoniae | High |

| Compound C | Pseudomonas aeruginosa | Low |

Anticancer Activity

The anticancer properties of the compound were assessed using the A549 human lung adenocarcinoma cell line. The compound exhibited structure-dependent cytotoxicity, with varying degrees of effectiveness compared to standard chemotherapeutics like cisplatin. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Table 2: Cytotoxicity in A549 Cells

| Compound Name | Concentration (µM) | Viability (%) |

|---|---|---|

| N-(Cyclopropyl) | 100 | 45 |

| Cisplatin | 100 | 30 |

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by disrupting mitochondrial function.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure can significantly influence biological activity. For instance:

- The presence of the cyclopropylsulfonyl group enhances binding affinity to target proteins.

- Substituents on the phenyl ring affect solubility and permeability across cellular membranes.

Study on Antimicrobial Resistance

A recent study evaluated the efficacy of various 5-oxopyrrolidine derivatives against resistant strains of Acinetobacter baumannii. The results indicated that compounds with similar structural features to this compound showed promising results in overcoming resistance mechanisms .

Anticancer Efficacy in Non-Small Cell Lung Cancer

In vitro studies demonstrated that the compound significantly reduced cell viability in A549 cells compared to untreated controls. Further investigations into its mechanism revealed that it activates caspase pathways leading to programmed cell death .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. The cyclopropylsulfonyl group is known to enhance the binding affinity of compounds to biological targets, making it a valuable scaffold in drug design.

- Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes and receptors, suggesting potential applications in treating diseases related to these targets.

2. Biological Activity:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. By reducing COX-2 activity, it may alleviate inflammatory responses.

- Analgesic Effects: The modulation of pain pathways through COX inhibition implies potential analgesic properties, positioning it as a candidate for pain management therapies.

- Anticancer Activity: Some derivatives within this chemical class have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression.

In Vitro Studies

A study evaluating sulfonamide derivatives found that compounds structurally similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibited significant COX-2 inhibition in vitro. The structure-activity relationship (SAR) analysis highlighted that modifications at the piperidine and phenyl positions could enhance biological activity.

In Vivo Studies

In vivo models have demonstrated that related compounds can effectively reduce inflammation and pain in animal models. These studies suggest that this compound may also exhibit similar effects. Further pharmacokinetic studies are necessary to confirm its efficacy and safety profile in live subjects.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves introducing the cyclopropylsulfonyl group to the piperidine ring and coupling it to the pyrrolidine-3-carboxamide core. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) for sulfonylation to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitution steps.

- Reaction time : Extended durations (12–24 hours) for amide bond formation to maximize yield. Purification via column chromatography and validation by HPLC (>95% purity) are essential .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., cyclopropylsulfonyl, dimethylphenyl).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect trace impurities .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in methanol or ethanol.

- Stability : Stable at room temperature for 48 hours in inert atmospheres but degrades in aqueous solutions (pH < 3 or > 10). Store at -20°C under desiccation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Substituent modification : Replace the cyclopropylsulfonyl group with other sulfonamides (e.g., methylsulfonyl) to assess steric/electronic effects on target binding.

- Bioassay screening : Test derivatives in enzyme inhibition assays (e.g., kinases) or cell-based models (e.g., cancer cell lines) to identify key pharmacophores.

- Comparative analysis : Benchmark against analogs like N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide to determine structural determinants of potency .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., GPCRs or ion channels).

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.

- Free energy calculations : Predict ΔG binding using MM/GBSA methods. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Replicate experiments : Use standardized assay protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).

- Orthogonal validation : Confirm activity with complementary methods (e.g., Western blotting alongside enzymatic assays).

- Statistical rigor : Apply ANOVA or dose-response curve fitting to quantify variability .

Q. What strategies enable the synthesis and characterization of novel derivatives with enhanced properties?

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the dimethylphenyl ring via electrophilic substitution.

- Characterization : Use LC-MS/MS for real-time reaction monitoring and X-ray crystallography to resolve stereochemistry.

- Biological profiling : Screen derivatives in ADME-Tox assays (e.g., microsomal stability, CYP inhibition) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.